Choline bromide (D13)
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Xanthene Derivatives : Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide (9CI) and its derivatives have been utilized in synthesizing xanthene derivatives. This synthesis involves a controlled intramolecular dehydration process, highlighting its potential in organic synthesis and material science (Dinger & Scott, 2000).
In Molecular Engineering : The compound has been involved in the formation of bromide tribromide salts in reduction-oxidation processes. These salts have been used as brominating agents for aromatic amides, showcasing their utility in molecular engineering and organic synthesis (Długosz et al., 2008).
Structural Analysis and Characterization
Crystallographic Studies : Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide (9CI) and related compounds have been subjects of extensive crystallographic studies. These studies reveal the complex hydrogen-bonding patterns and molecular stacking within the crystal structures, providing insights into their molecular geometries and potential applications in designing novel materials (Komasa et al., 2016).
Determination of Molecular Structure : The compound has been characterized using various spectroscopic techniques like FTIR, Raman, and NMR, which facilitate the understanding of its molecular structure and reactivity. These analytical methods contribute to the detailed characterization of such compounds, essential for their application in various fields of chemistry and material science (Komasa et al., 2016).
Application in Ligand Synthesis : The compound has been utilized in synthesizing novel ligands, which are crucial for binding metal ions in various chemical processes. The resulting ligands can potentially be applied in catalysis, drug design, and environmental remediation (Harrowfield et al., 2002).
Photophysical Properties and Sensors
Development of pH Probes : Derivatives of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide (9CI) have been synthesized and used as fluorescent and colorimetric pH probes. These probes exhibit high solubility, stability, and selectivity, making them suitable for real-time pH sensing in various environments, including intracellular pH imaging (Diana et al., 2020).
Synthesis of Polymers : The compound has been utilized in the synthesis of organo-soluble poly(amide-imide)s, which are characterized by high solubility and thermal stability. These properties make them suitable for applications in advanced material sciences, including the creation of high-performance polymers for industrial uses (Faghihi et al., 2010).
Safety and Hazards
Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide (9CI) is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . The safety data sheet advises against breathing dust/fume/gas/mist/vapours/spray and recommends using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water and seek medical help if skin irritation occurs . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
Mechanism of Action
Target of Action
Choline Bromide (D13) primarily targets the cholinergic system in the human body . This system plays a significant role in neuroimmune communication, transmitting information regarding the peripheral immune status to the central nervous system (CNS) and vice versa . The cholinergic system includes the neurotransmitter molecule, acetylcholine (ACh), cholinergic receptors (AChRs), choline acetyltransferase (ChAT) enzyme, and acetylcholinesterase (AChE) enzyme .
Mode of Action
Choline Bromide (D13) interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics . Choline Bromide (D13) is needed for good nerve conduction throughout the CNS as it is a precursor to acetylcholine (ACh) .
Biochemical Pathways
Choline Bromide (D13) affects the choline metabolism pathway . It is involved in the synthesis of lipid cell membranes, lipoproteins, and the neurotransmitter acetylcholine . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver . Dysregulation of this pathway may lead to several inflammatory and autoimmune diseases .
Pharmacokinetics
As a choline compound, it is expected to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of Choline Bromide (D13)'s action include maintaining cell membrane integrity, ensuring good nerve conduction, and aiding in fat and cholesterol metabolism . It also plays a role in mitigating the effects of Parkinsonism and tardive dyskinesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Choline Bromide (D13). For instance, the compound’s toxicity to green alga and Daphnia magna was evaluated under different environmental conditions . .
Properties
IUPAC Name |
(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-TYBPHYHNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745790 | |
Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-64-1 | |
Record name | Ethan-1,1,2,2-d4-aminium, 2-hydroxy-N,N,N-tri(methyl-d3)-, bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203645-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203645-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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